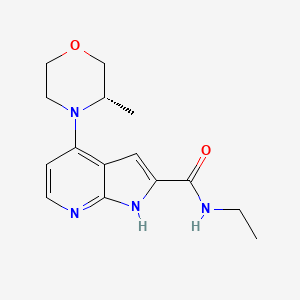

BAY-707

Description

Properties

IUPAC Name |

N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMGXDCRCWWCRY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOCC3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOC[C@@H]3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BAY-707, a Potent and Selective MTH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: Potent and Selective Inhibition of MTH1

BAY-707 acts as a substrate-competitive inhibitor of MTH1.[1] This means that it binds to the active site of the MTH1 enzyme, directly competing with the endogenous oxidized purine nucleoside triphosphate substrates. By occupying the active site, this compound prevents the hydrolysis of these damaged nucleotides, which would otherwise be incorporated into DNA during replication, leading to mutations and potential cell death. The high potency of this compound is underscored by its low nanomolar IC50 value.

MTH1 Signaling Pathway and the Role of this compound

The MTH1 enzyme is a critical component of the cellular defense mechanism against oxidative stress. In cancer cells, elevated levels of reactive oxygen species (ROS) can lead to the oxidation of deoxynucleoside triphosphates (dNTPs) in the nucleotide pool. MTH1 sanitizes this pool by hydrolyzing oxidized dNTPs (e.g., 8-oxo-dGTP) to their corresponding monophosphates (e.g., 8-oxo-dGMP), which cannot be incorporated into DNA. The inhibition of MTH1 by this compound was hypothesized to lead to an accumulation of oxidized dNTPs, their subsequent incorporation into DNA, and ultimately, cancer cell death. However, experimental evidence using this compound has shown that this is not the case in a broad range of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Cellular Target Engagement

| Parameter | Value | Description |

| MTH1 IC50 | 2.3 nM | Half-maximal inhibitory concentration against the MTH1 enzyme in a biochemical assay.[1] |

| Cellular EC50 | 7.6 nM | Half-maximal effective concentration for MTH1 target engagement in a cellular thermal shift assay (CETSA).[1] |

Table 2: Selectivity Profile

| Assay | Result | Description |

| Kinase Panel (97 kinases) | No significant activity at 1 µM | Demonstrates high selectivity for MTH1 over a broad range of kinases.[2] |

Table 3: In Vitro Pharmacokinetic Properties

| Parameter | Species | Value | Description |

| Metabolic Stability | Human Microsomes | 0.29 L/h/kg (Fmax=78%) | Predicted hepatic clearance and maximum bioavailability.[1] |

| Metabolic Stability | Rat Hepatocytes | 0.54 L/h/kg (Fmax=87%) | Predicted hepatic clearance and maximum bioavailability.[1] |

| Cell Permeability (Caco-2) | 288 nm/s | High permeability in a Caco-2 cell monolayer assay.[1] |

Table 4: In Vivo Pharmacokinetic and Tolerability Profile

| Parameter | Species | Dosing | Result |

| Tolerability | Nude Mice | 50-250 mg/kg (oral admin., 2 weeks) | Well-tolerated, with body weight loss not exceeding 10% after 7 days.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

MTH1 Biochemical Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MTH1.

-

Reagents and Materials:

-

Recombinant human MTH1 enzyme

-

8-oxo-dGTP (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

This compound (or other test compounds) serially diluted in DMSO

-

384-well microplates

-

-

Procedure:

-

Add 2 µL of serially diluted this compound in DMSO to the wells of a 384-well plate.

-

Add 10 µL of MTH1 enzyme solution (e.g., 2.5 nM final concentration) to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 10 µL of 8-oxo-dGTP substrate solution (e.g., at Km concentration).

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and detect the released inorganic phosphate by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify and quantify the engagement of a compound with its target protein in a cellular context.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., SW-480)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies for Western blotting (anti-MTH1 and loading control)

-

-

Procedure:

-

Treat cultured cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble MTH1 in the supernatant by Western blotting or other protein detection methods.

-

Generate a melt curve by plotting the amount of soluble MTH1 as a function of temperature. A shift in the melt curve in the presence of this compound indicates target engagement.

-

To determine the cellular EC50, heat all samples at a single, optimized temperature and plot the amount of stabilized MTH1 against the compound concentration.

-

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cells.

-

Reagents and Materials:

-

Cancer cell lines (e.g., HMEC, HeLa, SW-480)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well or 384-well clear-bottom white plates

-

-

Procedure:

-

Seed cells in microplates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-30 µM) or vehicle.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate the percent cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition) if applicable. For this compound, no significant anti-proliferative effects were observed.[1]

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the characterization of an MTH1 inhibitor like this compound.

Conclusion

This compound is a pivotal chemical probe that has been instrumental in clarifying the role of MTH1 in cancer biology. Its development and characterization have demonstrated that despite being a highly potent and selective inhibitor with excellent drug-like properties, the inhibition of MTH1 alone is not a viable broad-spectrum anti-cancer strategy. The rigorous experimental evaluation of this compound, as detailed in this guide, serves as a benchmark for the validation of novel therapeutic targets. For researchers in the field, this compound remains a valuable tool for further elucidating the specific cellular contexts and potential synergistic interactions where MTH1 inhibition might play a role, and for ensuring the on-target effects of other MTH1-targeting compounds. The de-validation of MTH1 as a monotherapy target, largely due to the data generated with this compound, underscores the importance of high-quality chemical probes in drug discovery and development.

References

The Enigma of Potency Without Efficacy: A Technical Guide to the MTH1 Inhibitor BAY-707

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-707 is a highly potent and selective, substrate-competitive inhibitor of the human MutT homolog 1 (MTH1) enzyme, also known as NUDT1. With a biochemical half-maximal inhibitory concentration (IC50) of 2.3 nM and a cellular target engagement half-maximal effective concentration (EC50) of 7.6 nM, this compound demonstrates significant promise in modulating its intended target. However, extensive preclinical evaluation has revealed a striking paradox: despite its potent enzymatic inhibition and cellular target engagement, this compound exhibits a clear lack of anti-proliferative or anti-cancer efficacy both in vitro and in vivo. This technical guide provides an in-depth exploration of the this compound MTH1 inhibition pathway, detailing its mechanism of action, the experimental protocols used for its characterization, and a critical analysis of why its potent MTH1 inhibition does not translate into a therapeutic effect. This analysis is crucial for understanding the nuanced role of MTH1 in cancer biology and for guiding future drug development efforts targeting this pathway.

Introduction: The MTH1 Hypothesis in Cancer Therapy

Cancer cells often exhibit a state of elevated oxidative stress, leading to an increased production of reactive oxygen species (ROS). This, in turn, results in the oxidation of cellular components, including the pool of deoxynucleoside triphosphates (dNTPs). One of the most common and mutagenic forms of oxidized dNTPs is 8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP). If incorporated into DNA, 8-oxo-dGTP can lead to G:C to T:A transversion mutations, contributing to genomic instability and driving tumorigenesis.

The MTH1 enzyme plays a critical "housekeeping" role by sanitizing the dNTP pool. It hydrolyzes oxidized purine dNTPs, such as 8-oxo-dGTP, into their corresponding monophosphates, thereby preventing their incorporation into DNA. The hypothesis that cancer cells are particularly dependent on MTH1 for survival, due to their high levels of oxidative stress, led to the development of MTH1 inhibitors as a promising anti-cancer strategy. The expectation was that inhibiting MTH1 would lead to the accumulation of oxidized dNTPs, their incorporation into DNA, and subsequent DNA damage and cancer cell death.

This compound was developed as a potent and selective chemical probe to test this hypothesis.

This compound: Mechanism of Action and Biochemical Profile

This compound is a substrate-competitive inhibitor of MTH1, meaning it binds to the active site of the enzyme and competes with the natural substrate, 8-oxo-dGTP.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Cellular Engagement of this compound

| Parameter | Value | Assay Type | Notes |

| IC50 | 2.3 nM | MTH1 Enzymatic Assay | Half-maximal inhibitory concentration against purified MTH1 enzyme.[1] |

| EC50 | 7.6 nM | Cellular Thermal Shift Assay (CETSA) | Half-maximal effective concentration for target engagement in cells.[1] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | GI50 | Incubation Time | Assay Type | Reference |

| HMEC | > 30 µM | 144 hours | AlamarBlue | [1] |

| HeLa | > 30 µM | 144 hours | AlamarBlue | [1] |

| SW-480 | > 30 µM | 24 hours | Not specified | [1] |

| MDA-MB-231 | > 30 µM | 144 hours | AlamarBlue | |

| NCI-H358 | > 30 µM | Not specified | Not specified |

Table 3: Pharmacokinetic Properties of this compound

| Species | Parameter | Value | Route of Administration |

| Human (microsomes) | Metabolic Stability (Fmax) | 78% | - |

| Rat (hepatocytes) | Metabolic Stability (Fmax) | 87% | - |

| Mouse | Dosing | 50-250 mg/kg for 2 weeks | Oral |

| Mouse | Tolerability | Well-tolerated, <10% body weight loss | Oral |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

MTH1 Enzymatic Assay (Malachite Green-based)

This assay quantifies the enzymatic activity of MTH1 by measuring the amount of inorganic phosphate (Pi) released upon the hydrolysis of 8-oxo-dGTP.

Principle: MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP and pyrophosphate (PPi). The PPi is then hydrolyzed to two molecules of Pi by inorganic pyrophosphatase. The released Pi forms a complex with malachite green and molybdate, which can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-acetate (pH 7.5), 40 mM NaCl, 10 mM Mg-acetate, 1 mM DTT.

-

MTH1 Enzyme: Recombinant human MTH1 diluted in Assay Buffer.

-

Substrate: 8-oxo-dGTP in Assay Buffer.

-

Inorganic Pyrophosphatase: Diluted in Assay Buffer.

-

Malachite Green Reagent: A solution of malachite green and ammonium molybdate in acid.

-

-

Assay Procedure (96-well plate format):

-

Add this compound or vehicle control (DMSO) to the wells.

-

Add MTH1 enzyme and inorganic pyrophosphatase to all wells except for the "no enzyme" control.

-

Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the 8-oxo-dGTP substrate.

-

Incubate for 15-30 minutes at room temperature.

-

Stop the reaction and develop the color by adding the Malachite Green Reagent.

-

Measure the absorbance at ~630 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no enzyme control).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa) to ~80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a thermal cycler, followed by cooling.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification and Western Blot:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for MTH1.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for MTH1 at each temperature and inhibitor concentration.

-

Plot the band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

For isothermal dose-response experiments, heat all samples at a single temperature (the Tagg) and plot the band intensity against the inhibitor concentration to determine the EC50.

-

Cytotoxicity Assay (AlamarBlue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., HMEC, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plates for the desired period (e.g., 24 to 144 hours) at 37°C in a CO2 incubator.

-

-

Assay Procedure:

-

Add AlamarBlue reagent to each well.

-

Incubate for 1-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.

-

-

Data Acquisition:

-

Measure the fluorescence or absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve. For this compound, no significant inhibition was observed up to 30 µM.[1]

-

The Core of the Paradox: Unraveling the Lack of Efficacy

The central question surrounding this compound is why its potent and selective inhibition of MTH1 does not translate into anti-cancer activity. The answer lies in the downstream consequences of MTH1 inhibition.

The Role of Oxidized Nucleotide Incorporation

The initial hypothesis for MTH1 inhibitors was that blocking the sanitization of the dNTP pool would lead to the incorporation of oxidized bases, like 8-oxo-dG, into DNA, causing DNA damage and cell death. However, studies with highly selective MTH1 inhibitors like this compound have shown that this is not the case.

In contrast, other MTH1 inhibitors like Karonudib (TH1579) have demonstrated anti-cancer effects. This is attributed to a dual mechanism of action: in addition to inhibiting MTH1, Karonudib also affects microtubule dynamics, leading to mitotic arrest. This mitotic arrest appears to be a key factor that promotes the incorporation of oxidized nucleotides into the DNA of cancer cells.

This compound, being highly selective for MTH1, does not induce this secondary effect. As a result, while it effectively inhibits the enzyme, it does not create the cellular context necessary for the toxic incorporation of oxidized dNTPs.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed.

Figure 1: Simplified signaling pathway of MTH1 and the point of intervention by this compound.

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Figure 3: Logical relationship of the differential outcomes of selective vs. dual-action MTH1 inhibitors.

Conclusion and Future Perspectives

The case of this compound serves as a critical lesson in drug development, particularly in the era of targeted therapies. It underscores that potent and selective inhibition of a molecular target does not guarantee a therapeutic outcome. The cellular context and the broader biological consequences of target modulation are paramount.

The lack of efficacy of this compound has led to a re-evaluation of the MTH1 inhibition hypothesis. It is now widely accepted that simple inhibition of MTH1's enzymatic activity is not a viable stand-alone strategy for cancer therapy. Future efforts in this area may focus on:

-

Developing dual-action inhibitors: Compounds that, like Karonudib, combine MTH1 inhibition with another mechanism that promotes the incorporation of oxidized nucleotides.

-

Combination therapies: Investigating whether selective MTH1 inhibitors like this compound could be effective in combination with agents that induce mitotic arrest or otherwise increase the susceptibility of cancer cells to DNA damage.

-

Exploring other roles of MTH1: MTH1 has been implicated in other cellular processes beyond dNTP pool sanitization. Further research may uncover alternative ways to exploit MTH1 as a therapeutic target.

References

The Discovery and Development of BAY-707: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-707 has been identified as a highly potent and selective, substrate-competitive inhibitor of MutT Homologue 1 (MTH1/NUDT1).[1][2] Possessing a favorable in vitro pharmacokinetic profile and demonstrating excellent cell permeability, this compound emerged as a promising chemical probe for investigating the therapeutic potential of MTH1 inhibition.[1][2] Despite its superior biochemical and cellular characteristics, extensive in vitro and in vivo studies have revealed a conspicuous absence of anticancer efficacy, both as a monotherapy and in combination with other agents.[1][2][3] This finding has been instrumental in the critical reassessment of MTH1 as a broad-spectrum cancer target. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data associated with this compound.

Introduction to MTH1 and its Role in Cancer

MutT Homologue 1 (MTH1), also known as Nudix (nucleoside diphosphate linked moiety X)-type motif 1 (NUDT1), is a pyrophosphatase that plays a critical role in sanitizing the cellular nucleotide pool. It functions by hydrolyzing oxidized purine deoxyribonucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, to their corresponding monophosphates. This process prevents the incorporation of damaged nucleotides into DNA, thereby mitigating DNA damage and subsequent cell death. Cancer cells, often characterized by high levels of reactive oxygen species (ROS) and a corresponding increase in oxidized nucleotides, were hypothesized to be particularly dependent on MTH1 for survival. This dependency positioned MTH1 as an attractive target for the development of novel anticancer therapies.

Discovery of this compound

This compound was developed as a chemical probe to rigorously evaluate the therapeutic hypothesis of MTH1 inhibition. It is a substrate-competitive inhibitor, demonstrating high potency and selectivity for MTH1.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Value | Description |

| IC50 | 2.3 nM | The half maximal inhibitory concentration against the MTH1 enzyme.[1][2][4] |

| EC50 | 7.6 nM | The half maximal effective concentration for cellular target engagement.[1][2] |

Table 2: Physicochemical and In Vitro Pharmacokinetic Properties

| Parameter | Value | Description |

| Cell Permeability (Caco-2) | 288 nm/s | A measure of the compound's ability to cross intestinal epithelial cells.[1][2] |

| Metabolic Stability (Human Microsomes) | 0.29 L/h/kg (Fmax=78%) | A measure of the compound's susceptibility to metabolism by liver enzymes.[1] |

| Metabolic Stability (Rat Hepatocytes) | 0.54 L/h/kg (Fmax=87%) | A measure of the compound's metabolism in liver cells.[1] |

Table 3: In Vivo Pharmacokinetics and Tolerability in Mice

| Parameter | Value | Description |

| Dosing (Oral) | 50-250 mg/kg | The dose range administered in in vivo studies.[1][2] |

| Treatment Duration | 2 weeks | The duration of the in vivo studies.[1][2] |

| Tolerability | Well-tolerated | No significant body weight loss (not exceeding 10%) was observed after 7 days of treatment.[1][2] |

Signaling Pathway

The following diagram illustrates the role of MTH1 in the nucleotide pool sanitation pathway and the inhibitory action of this compound.

Caption: MTH1 sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP, preventing its incorporation into DNA. This compound inhibits this activity.

Experimental Protocols

MTH1 Enzymatic Assay (General Protocol)

This protocol describes a typical malachite green-based assay to determine the IC50 value of an MTH1 inhibitor.

Materials:

-

Recombinant human MTH1 enzyme

-

8-oxo-dGTP (substrate)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.005% Tween-20

-

Malachite Green Reagent

-

Test compound (this compound) dissolved in DMSO

-

384-well microplate

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 20 µL of MTH1 enzyme (final concentration ~0.2 nM) in assay buffer to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 5 µL of 8-oxo-dGTP (final concentration ~10 µM) in assay buffer.

-

Incubate the reaction at room temperature for 30 minutes.

-

Stop the reaction and detect the generated phosphate by adding 25 µL of Malachite Green reagent.

-

Measure the absorbance at 620 nm using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Caption: Workflow for the MTH1 enzymatic assay to determine IC50 values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement (General Protocol)

CETSA is used to confirm that a compound binds to its target in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

-

Cancer cell line (e.g., SW-480)

-

Cell culture medium and reagents

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Equipment for heating, centrifugation, and Western blotting

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS and divide them into aliquots.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble MTH1 protein in the supernatant by Western blotting using an anti-MTH1 antibody.

-

Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Caco-2 Permeability Assay (General Protocol)

This assay is used to predict intestinal drug absorption by measuring the transport of a compound across a monolayer of Caco-2 cells.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium and reagents

-

Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

Test compound (this compound)

-

Analytical method for compound quantification (e.g., LC-MS/MS)

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For apical-to-basolateral (A-B) permeability, add this compound to the apical chamber.

-

For basolateral-to-apical (B-A) permeability, add this compound to the basolateral chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

Take samples from the receiver chamber at specified time points.

-

Quantify the concentration of this compound in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

In Vivo Studies and Lack of Efficacy

Conclusion

This compound is a valuable chemical probe that has been instrumental in the scientific community's understanding of MTH1 biology. Its high potency, selectivity, and favorable pharmacokinetic properties made it an ideal tool to test the MTH1-cancer dependency hypothesis. The definitive lack of anticancer efficacy observed with this compound has been crucial in devalidating MTH1 as a broad-spectrum cancer target and has redirected research efforts towards other avenues in oncology drug discovery. This technical guide provides a summary of the key data and methodologies associated with the discovery and development of this compound, serving as a resource for researchers in the field.

References

BAY-707: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Potent and Selective MTH1 Inhibitor

BAY-707 is a potent and selective, substrate-competitive inhibitor of the MutT Homologue 1 (MTH1) enzyme, also known as NUDT1.[1][2][3] This technical guide provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, and the experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically identified as N-Ethyl-4-[(3S)-3-methyl-4-morpholinyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.[2] The compound is a white to beige powder.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-Ethyl-4-[(3S)-3-methyl-4-morpholinyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide[5] |

| CAS Number | 2109805-96-9[1][2] |

| Molecular Formula | C15H20N4O2[1][2] |

| Molecular Weight | 288.34 g/mol [1][2] |

| InChI Key | RPMGXDCRCWWCRY-JTQLQIEISA-N[1] |

| SMILES | CCNC(C1=CC2=C(N3CCOC[C@@H]3C)C=CN=C2N1)=O[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Purity | ≥98% (HPLC)[1][2] |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol[2] |

| Storage | Store at -20°C[1][2] |

| Appearance | White to beige powder[4] |

Pharmacological Properties and Biological Activity

This compound is a highly potent inhibitor of MTH1 with an IC50 of 2.3 nM.[1][2][3] It acts as a substrate-competitive inhibitor.[3] The compound exhibits high selectivity, showing no significant activity against a panel of 97 kinases at a concentration of 1 µM.[1][2] this compound is cell-permeable and has been shown to be active in vivo.[1][2] Despite its potent MTH1 inhibitory activity, this compound does not display antitumor activity either in vitro or in vivo.[1][2]

Table 3: Pharmacological and In Vitro Properties of this compound

| Parameter | Value |

| MTH1 IC50 | 2.3 nM[1][2][3] |

| Cellular Target Engagement (EC50) | 7.6 nM[6] |

| Kinase Selectivity | No significant activity against 97 kinases at 1 µM[1][2] |

| In Vitro Antiproliferative Effects | No effect in HMEC, HeLa, and SW-480 cells (0-30 µM for 24 hours)[3] |

| Metabolic Stability (Human Microsomes) | 0.29 L/h/kg, Fmax=78%[3] |

| Metabolic Stability (Rat Hepatocytes) | 0.54 L/h/kg, Fmax=87%[3] |

Signaling Pathway

This compound targets MTH1, an enzyme responsible for hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP. This action prevents their incorporation into DNA, thus averting DNA damage. By inhibiting MTH1, this compound is expected to lead to an accumulation of oxidized nucleotides in the nucleotide pool, which can then be incorporated into DNA, leading to mutations and cell death.

Caption: MTH1 Inhibition Pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the characterization of this compound.

MTH1 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the MTH1 enzyme.

Methodology:

-

Reagents and Materials:

-

Recombinant human MTH1 enzyme.

-

Substrate: 8-oxo-dGTP.

-

Assay Buffer: Tris-HCl, pH 7.5, containing MgCl2, DTT, and BSA.

-

Detection Reagent: A phosphate detection kit (e.g., Malachite Green-based).

-

This compound stock solution in DMSO.

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the MTH1 enzyme to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the 8-oxo-dGTP substrate.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate produced using the detection reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its target protein MTH1 in a cellular context.

Caption: Workflow for the Cellular Thermal Shift Assay.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable human cell line (e.g., SW-480) to 80-90% confluency.

-

Treat the cells with either this compound at the desired concentration or DMSO (vehicle) for a specified time (e.g., 1 hour) at 37°C.

-

-

Heat Treatment:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Analyze the amount of soluble MTH1 in each sample by Western blotting using a specific anti-MTH1 antibody.

-

Quantify the band intensities and plot them against the temperature to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

-

In Vivo Pharmacokinetic (PK) Studies in Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in mice.

Methodology:

-

Animals and Dosing:

-

Use an appropriate mouse strain (e.g., nude mice).

-

Administer this compound orally at doses ranging from 50 to 250 mg/kg.[3]

-

The vehicle for administration should be well-tolerated by the animals.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

-

Bioanalysis:

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) using appropriate software.

-

Conclusion

This compound is a valuable research tool as a potent and selective MTH1 inhibitor. Its well-characterized chemical and pharmacological properties, along with the detailed experimental protocols provided in this guide, will aid researchers in further investigating the role of MTH1 in various biological processes. While it did not show promise as a direct anticancer agent, its utility as a chemical probe to study the MTH1 pathway remains significant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BAY 707 | MTH1 | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

BAY-707: A Technical Guide to a Potent and Selective MTH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-707 is a potent, selective, and cell-permeable chemical probe for the human MutT homolog 1 (MTH1) enzyme, also known as Nudix hydrolase 1 (NUDT1). Developed through fragment-based screening and structure-based drug design, this compound acts as a substrate-competitive inhibitor of MTH1's function in sanitizing the oxidized nucleotide pool. Despite its high biochemical potency and excellent cellular target engagement, extensive studies have demonstrated that this compound does not exhibit anti-proliferative effects in cancer cell lines or anti-tumor efficacy in in vivo models. This has made this compound a critical tool for devalidating MTH1 as a broad-spectrum cancer target and for further exploring the nuanced roles of nucleotide pool sanitation in cellular homeostasis and disease. This guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Function and Mechanism of Action

This compound's primary function is the direct inhibition of the MTH1 enzyme. MTH1 plays a crucial role in cellular defense against oxidative stress by hydrolyzing oxidized purine deoxyribonucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP, into their monophosphate forms.[1] This "sanitizing" function prevents the incorporation of damaged nucleotides into DNA during replication, thereby averting DNA damage and mutations.

Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased burden of oxidized nucleotides. The initial hypothesis was that cancer cells are particularly dependent on MTH1 for survival, making it an attractive therapeutic target. This compound was developed to test this hypothesis. It binds to the active site of MTH1, competing with the natural substrates. By inhibiting MTH1, it was postulated that oxidized dNTPs would be incorporated into the DNA of cancer cells, leading to irreparable damage and cell death. However, studies with this compound have shown that potent and selective inhibition of MTH1 does not induce cancer cell death, challenging the MTH1-dependency hypothesis in cancer.

Signaling Pathway Context

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency, selectivity, and pharmacokinetic profile of this compound.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Value | Description |

| MTH1 IC50 | 2.3 nM | The half maximal inhibitory concentration against the MTH1 enzyme in a biochemical assay.[2][3] |

| Cellular EC50 | 7.6 nM | The half maximal effective concentration for MTH1 target engagement in a cellular context, typically measured by CETSA.[2] |

| Selectivity | >1000-fold | High selectivity for MTH1 over other Nudix family hydrolases and a panel of 97 other kinases.[3] |

| Anti-proliferative Activity | None observed | No significant effect on the proliferation of various cancer cell lines (e.g., HMEC, HeLa, SW-480) at concentrations up to 30 µM.[2] |

Table 2: Physicochemical and Pharmacokinetic Properties

| Parameter | Value | Species | Description |

| Molecular Weight | 288.34 g/mol | N/A | The molecular mass of this compound.[3] |

| Aqueous Solubility | High | N/A | Favorable solubility in aqueous solutions. |

| Caco-2 Permeability (A-B) | 288 nm/s | N/A | High permeability in an in vitro model of the intestinal barrier, suggesting good oral absorption potential.[2] |

| Metabolic Stability (Microsomes) | 0.29 L/h/kg (Fmax=78%) | Human | High metabolic stability in human liver microsomes.[2] |

| Metabolic Stability (Hepatocytes) | 0.54 L/h/kg (Fmax=87%) | Rat | High metabolic stability in rat hepatocytes.[2] |

| In Vivo Tolerance | Well-tolerated | Mouse | No significant body weight loss (≤10%) observed after 7 days of oral administration at doses up to 250 mg/kg.[2] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the function of this compound.

MTH1 Enzymatic Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on MTH1's enzymatic activity.

Principle: The assay measures the inorganic pyrophosphate (PPi) released when MTH1 hydrolyzes its substrate, 8-oxo-dGTP. The amount of PPi is quantified using a detection reagent, and the reduction in PPi production in the presence of this compound indicates inhibition.

Materials:

-

Recombinant human MTH1 protein

-

8-oxo-dGTP (substrate)

-

This compound (or other test inhibitors)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

PPiLight Inorganic Pyrophosphate Assay Kit (or similar)

-

96-well or 384-well assay plates (white, opaque)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Enzyme Preparation: Dilute the MTH1 enzyme stock in cold Assay Buffer to a final concentration of approximately 0.5-2 nM.

-

Assay Plate Setup:

-

Add 25 µL of the diluted this compound solution to the appropriate wells of the assay plate.

-

For "no inhibitor" controls (100% activity), add 25 µL of Assay Buffer containing the same final DMSO concentration.

-

For "no enzyme" controls (background), add 25 µL of Assay Buffer with DMSO.

-

-

Enzyme Addition: Add 25 µL of the diluted MTH1 enzyme solution to all wells except the "no enzyme" controls.

-

Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the 8-oxo-dGTP substrate solution (prepared in Assay Buffer) to all wells to initiate the reaction. A typical final substrate concentration is 200 µM.

-

Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.

-

Detection: Stop the reaction and detect PPi by adding the PPiLight detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Data Analysis: Subtract the background signal ("no enzyme" control) from all other readings. Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol assesses the target engagement of this compound with MTH1 in an intact cellular environment.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. An increase in the amount of soluble protein at higher temperatures in compound-treated cells indicates target engagement.

Materials:

-

Cancer cell line (e.g., HeLa, SW480)

-

Cell culture medium and reagents

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

Reagents for SDS-PAGE and Western blotting (gels, membranes, buffers)

-

Primary antibody against MTH1

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired concentration of this compound or DMSO (vehicle) for 1 hour at 37°C.

-

Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Sample Preparation: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for MTH1.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for MTH1 at each temperature for both this compound and DMSO-treated samples. Plot the relative band intensity (normalized to the lowest temperature point) against temperature to generate melting curves. A shift in the curve to the right for this compound-treated samples indicates thermal stabilization and thus, target engagement. The EC50 can be determined by performing the assay at a fixed temperature with varying compound concentrations.

In Vivo Pharmacokinetic (PK) Study in Mice

This protocol outlines the general procedure for assessing the pharmacokinetic properties of this compound in mice.

Principle: The study measures the concentration of this compound in the blood plasma of mice over time after administration via a specific route (e.g., oral gavage or intravenous injection). This allows for the determination of key PK parameters like absorption, distribution, metabolism, and excretion.

Materials:

-

CD-1 or similar strain of mice

-

This compound

-

Dosing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Dosing equipment (gavage needles, syringes)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Anesthetics (e.g., isoflurane)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the study.

-

Formulation Preparation: Prepare the dosing formulation of this compound in the appropriate vehicle.

-

Dosing:

-

Divide mice into groups for each route of administration (e.g., oral - PO, intravenous - IV).

-

Administer a single dose of this compound. A typical oral dose for tolerance studies was 50-250 mg/kg.

-

-

Blood Sampling:

-

At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) after dosing, collect small blood samples (e.g., ~30 µL) from each mouse. Serial bleeding from the submandibular or saphenous vein is often used.

-

Collect blood into heparinized tubes.

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Prepare plasma samples for analysis, typically involving protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

-

-

Data Analysis:

-

Plot the mean plasma concentration of this compound versus time for each dosing group.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

-

Conclusion

This compound is a well-characterized, highly potent, and selective MTH1 inhibitor. Its primary function is to serve as a high-quality chemical probe to investigate the biological role of MTH1. While it effectively engages and inhibits its target in both biochemical and cellular assays, the lack of a downstream anti-cancer phenotype in response to this inhibition has been instrumental in revising the scientific community's understanding of MTH1's role in cancer cell survival. The data and protocols presented in this guide provide a comprehensive technical resource for researchers utilizing this compound to further explore the pathways of nucleotide metabolism and oxidative stress.

References

BAY-707: A Deep Dive into its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-707 is a potent and highly selective chemical probe for the enzyme MutT Homologue 1 (MTH1), also known as Nudix (Nucleoside diphosphate linked moiety X)-type motif 1 (NUDT1). Contrary to being a kinase inhibitor, this compound's primary mechanism of action is the inhibition of MTH1's function in sanitizing the cellular nucleotide pool. This in-depth technical guide provides a comprehensive overview of this compound's selectivity against kinases, detailing its on-target potency, the methodologies used to assess its selectivity, and its interaction with the MTH1 signaling pathway.

Introduction to this compound

This compound is a substrate-competitive inhibitor of MTH1 with high potency, exhibiting an IC50 of 2.3 nM.[1] MTH1 is a pyrophosphatase that plays a crucial role in preventing the incorporation of damaged nucleotides into DNA by hydrolyzing oxidized purine deoxyribonucleoside triphosphates, such as 8-oxo-dGTP.[2] In cancer cells, which often have elevated levels of reactive oxygen species (ROS), MTH1 is upregulated to mitigate DNA damage, making it a potential therapeutic target.[3][4][5] this compound was developed as a chemical probe to investigate the biological functions of MTH1.

Kinase Selectivity Profile of this compound

A critical aspect of a chemical probe's utility is its selectivity. Extensive screening has demonstrated that this compound is remarkably selective for MTH1 with minimal to no activity against a broad range of protein kinases.

Quantitative Data Summary

The selectivity of this compound is highlighted by its lack of significant inhibition against large panels of kinases. This high selectivity minimizes the potential for off-target effects related to kinase inhibition, making it a precise tool for studying MTH1.

| Target | Parameter | Value | Comments |

| MTH1 (NUDT1) | IC50 | 2.3 nM | Potent inhibition of the primary target.[1] |

| Kinase Panel 1 | % Inhibition @ 1 µM | No significant activity | Screened against a panel of 97 kinases. |

| Kinase Panel 2 | % Inhibition | Clean | Screened against an in-house panel of 30 kinases.[6][7] |

| Cellular Target Engagement (MTH1) | EC50 | 7.6 nM | Demonstrates excellent cell permeability and target engagement in a cellular context.[1] |

Experimental Protocols

The following sections detail the methodologies employed to determine the on-target potency and off-target selectivity of this compound.

MTH1 Enzymatic Assay

This biochemical assay quantifies the inhibitory activity of this compound against the MTH1 enzyme.

Principle: The assay measures the amount of inorganic phosphate (Pi) or pyrophosphate (PPi) released as a result of MTH1-catalyzed hydrolysis of its substrate, 8-oxo-dGTP. The concentration of the inhibitor required to reduce enzyme activity by 50% is determined as the IC50 value.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Assay Buffer: Typically contains HEPES or Tris buffer at a physiological pH, MgCl2 as a cofactor, DTT to maintain a reducing environment, and a surfactant like Tween-20 to prevent protein aggregation.[8]

-

MTH1 Enzyme: Recombinant human MTH1 is diluted to a final concentration of approximately 0.2 nM in cold assay buffer.[8]

-

Substrate: 8-oxo-dGTP is prepared in assay buffer.

-

This compound: A stock solution is prepared in DMSO and serially diluted to the desired concentrations.

-

-

Assay Plate Setup: The assay is typically performed in a 96-well or 384-well plate format.

-

Enzyme and Inhibitor Pre-incubation: A solution of the MTH1 enzyme is added to the wells containing varying concentrations of this compound. The plate is incubated at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[2]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the 8-oxo-dGTP substrate.

-

Enzymatic Reaction: The plate is incubated at 37°C for a set time (e.g., 30 minutes).[2]

-

Reaction Termination and Detection: The reaction is stopped, and the amount of released phosphate or pyrophosphate is quantified using a detection reagent. For instance, a malachite green-based colorimetric assay can be used to detect inorganic phosphate.[8]

-

Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase Selectivity Profiling (General Protocol)

While the specific details of the kinase screening for this compound are proprietary, a general methodology for assessing kinase inhibitor selectivity is described below.

Principle: A fixed concentration of the test compound (in this case, this compound at 1 µM) is incubated with a large panel of purified protein kinases. The remaining activity of each kinase is measured to determine the percentage of inhibition.

Step-by-Step Procedure:

-

Compound Preparation: this compound is prepared at the desired screening concentration.

-

Kinase Panel: A diverse panel of purified, active protein kinases is utilized.

-

Assay Reaction: For each kinase, the reaction is typically performed in a multi-well plate and includes the kinase, a specific substrate (peptide or protein), ATP, and necessary cofactors in a reaction buffer.

-

Incubation: The test compound is added to the reaction mixture and incubated for a specific time at a controlled temperature.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:

-

Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-Based Assays: Measuring the depletion of ATP using an enzyme-coupled reaction that generates a luminescent signal (e.g., ADP-Glo™ Kinase Assay).

-

Fluorescence-Based Assays: Using fluorescence polarization, FRET, or specific antibodies to detect the phosphorylated product.

-

-

Data Analysis: The activity of each kinase in the presence of the compound is compared to a control (vehicle-treated) to calculate the percentage of inhibition.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the engagement of this compound with its target, MTH1, within intact cells.

Principle: The binding of a ligand (this compound) to its target protein (MTH1) can increase the thermal stability of the protein. CETSA measures this change in thermal stability.

Step-by-Step Procedure:

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control (DMSO) and incubated to allow for compound uptake.[9][10]

-

Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures using a thermal cycler.[9][10]

-

Cell Lysis: The cells are lysed to release the cellular proteins.

-

Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.[10]

-

Quantification of Soluble Protein: The supernatant, containing the soluble protein fraction, is collected. The amount of soluble MTH1 is quantified using a protein detection method, such as Western blotting or mass spectrometry.

-

Data Analysis: The amount of soluble MTH1 at each temperature is plotted to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The EC50 for cellular target engagement can be determined from dose-response curves at a fixed temperature.

MTH1 Signaling Pathway and Mechanism of Action of this compound

This compound does not modulate a kinase signaling pathway directly. Instead, it inhibits the enzymatic activity of MTH1, which is involved in nucleotide pool sanitation.

Cancer cells often exhibit increased ROS production, which leads to the oxidation of deoxynucleoside triphosphates (dNTPs) in the nucleotide pool, forming oxidized dNTPs like 8-oxo-dGTP. If incorporated into DNA during replication, these damaged nucleotides can lead to mutations and DNA strand breaks, ultimately triggering cell death. MTH1 prevents this by hydrolyzing oxidized dNTPs into their monophosphate forms, which cannot be incorporated into DNA. By inhibiting MTH1, this compound allows for the accumulation of oxidized dNTPs, leading to increased DNA damage and selective killing of cancer cells with high oxidative stress.

Conclusion

This compound is a highly potent and selective inhibitor of MTH1, not a protein kinase. Its selectivity profile demonstrates a lack of significant activity against large panels of kinases, underscoring its utility as a specific chemical probe for studying MTH1 biology. The experimental protocols outlined in this guide provide a framework for assessing the on-target and off-target activities of small molecules. The understanding of MTH1's role in nucleotide pool sanitation and its inhibition by this compound offers insights into novel therapeutic strategies for cancers characterized by high oxidative stress.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 4. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In Vivo Stability and Pharmacokinetics of BAY-707: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and pharmacokinetic profile of BAY-707, a potent and selective inhibitor of the MTH1 (NUDT1) enzyme. The information is intended to support researchers and professionals in the field of drug development in understanding the preclinical characteristics of this compound.

Core Concepts: In Vivo Stability and Pharmacokinetics

In vivo stability refers to the resistance of a drug to metabolic breakdown within a living organism. High in vivo stability is a desirable characteristic for a drug, as it can lead to a longer duration of action and improved therapeutic efficacy.

Pharmacokinetics (PK) is the study of the time course of drug absorption, distribution, metabolism, and excretion (ADME) in the body. Understanding the pharmacokinetic profile of a compound is crucial for determining appropriate dosing regimens and predicting its therapeutic window.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro and in vivo properties of this compound.

Table 1: In Vitro Pharmacokinetic and Physicochemical Properties of this compound

| Parameter | Value | Species/System | Reference |

| MTH1 (NUDT1) IC₅₀ | 2.3 nM | Enzymatic Assay | [1] |

| Cellular Target Engagement EC₅₀ | 7.6 nM | Cellular Assay | [2] |

| Metabolic Stability (Fₘₐₓ) | 78% | Human Microsomes | [2] |

| Metabolic Stability (Fₘₐₓ) | 87% | Rat Hepatocytes | [2] |

| Cell Permeability (Papp A-B) | 288 nm/s | Caco-2 Assay | [2] |

Fₘₐₓ represents the maximum predicted fraction of drug escaping first-pass metabolism.

Table 2: In Vivo Tolerability of this compound in Mice

| Dosing Regimen | Observation | Species | Reference |

| Up to 250 mg/kg QD (oral) for 7 days | Well-tolerated; body weight loss did not exceed 10% | Nude Mice | [3] |

Table 3: Estimated In Vivo Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

| Dose | Cₘₐₓ (µM) | Tₘₐₓ (h) | AUC₀₋₂₄ₕ (µM·h) | Half-life (t₁/₂) (h) |

| 100 mg/kg | ~3.5 | ~2 | ~25 | ~6 |

Data in this table are estimated from the plasma concentration-time profile graph presented in Ellermann et al., 2017.[3]

Experimental Protocols

In Vitro Metabolic Stability Assessment

Objective: To determine the metabolic stability of this compound in human liver microsomes and rat hepatocytes.

Methodology:

-

Incubation: this compound is incubated with either human liver microsomes or cryopreserved rat hepatocytes in the presence of a NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Analysis: The reaction is quenched, and the remaining concentration of this compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance, from which the maximum fraction escaping first-pass metabolism (Fₘₐₓ) is predicted.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration in mice.

Methodology:

-

Animal Model: Female BALB/c or nude mice are used.

-

Formulation: this compound is formulated in a suitable vehicle for oral administration (e.g., a solution or suspension).[3]

-

Dosing: A single oral dose of this compound is administered to the mice via gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and half-life, using non-compartmental analysis.

Visualizations: Signaling Pathways and Experimental Workflows

MTH1 Signaling Pathway and the Role of this compound

Caption: MTH1 pathway and this compound's mechanism of action.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for in vivo pharmacokinetic analysis.

Conclusion

This compound demonstrates favorable in vitro pharmacokinetic properties, including high metabolic stability and good cell permeability.[2] In vivo, it is well-tolerated in mice at relatively high oral doses.[3] The pharmacokinetic profile in mice suggests good oral exposure.[3] Despite these promising characteristics, it is important to note that studies have shown a lack of in vivo anticancer efficacy for this compound, both as a monotherapy and in combination with other agents.[3] This technical guide provides foundational data for researchers interested in the preclinical profile of this compound and MTH1 inhibition.

References

BAY-707: A Technical Guide to a Potent and Selective MTH1 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BAY-707, a highly potent and selective chemical probe for the enzyme MutT Homologue 1 (MTH1; NUDT1). This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols utilized for its characterization. All quantitative data are summarized for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of its utility in research and drug development.

Core Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 2.3 nM | MTH1 Enzymatic Assay | [1][2][3][4] |

| Cellular Target Engagement (EC50) | 7.6 nM | Cellular Thermal Shift Assay (CETSA) | [2] |

| Cell Permeability (Caco-2) | 288 nm/s (efflux ratio) | Caco-2 Permeability Assay | [2] |

| Antiproliferative Effects | No significant effect | Cell viability assays in HMEC, HeLa, and SW-480 cells (up to 30 µM for 24 hours) | Not explicitly cited |

Selectivity Profile of this compound

| Target Class | Number of Targets Screened | Concentration | Result | Reference |

| Kinases | 97 | 1 µM | No significant activity | [3][4] |

| Nudix Hydrolase Family | Not specified | Not specified | Selective for MTH1 (NUDT1) | Not explicitly cited |

Mandatory Visualizations

MTH1 Signaling Pathway in Nucleotide Pool Sanitization

Caption: MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized dNTPs.

Experimental Workflow for MTH1 Target Engagement using CETSA

Caption: Workflow for assessing this compound target engagement with MTH1 in cells.

Experimental Protocols

MTH1 Enzymatic Inhibition Assay

This protocol is adapted from a general method for measuring MTH1 activity by detecting the release of inorganic phosphate (Pi) upon the hydrolysis of a substrate like 8-oxo-dGTP.

Materials:

-

Recombinant human MTH1 enzyme

-

This compound

-

8-oxo-dGTP (substrate)

-

Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.005% Tween 20.[5]

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute the MTH1 enzyme in cold Assay Buffer to the desired final concentration (e.g., 0.2-2 nM).[1][5]

-

Substrate Preparation: Prepare the 8-oxo-dGTP substrate solution in Assay Buffer to the desired final concentration (e.g., 200 µM).[1]

-

Assay Plate Setup:

-

Add 25 µL of the diluted this compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well plate.

-

Include wells for a "no enzyme" control (background) and a "no inhibitor" control (100% activity).

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of the diluted MTH1 enzyme solution to each well, except for the "no enzyme" control wells (add 25 µL of Assay Buffer instead).

-

Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 50 µL of the 8-oxo-dGTP substrate solution to all wells, for a final reaction volume of 100 µL.[1]

-

-

Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.[1]

-

Reaction Termination and Detection:

-

Stop the reaction by adding 50 µL of the phosphate detection reagent to each well.

-

Incubate at room temperature for 20-30 minutes for color development.[1]

-

-

Data Acquisition: Measure the absorbance at a wavelength of 620 nm using a microplate reader.[1]

-

Data Analysis:

-

Subtract the average absorbance of the "no enzyme" control from all other wells.

-

Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for MTH1 Target Engagement

This protocol provides a general framework for assessing the binding of this compound to MTH1 in intact cells.

Materials:

-

Cell line of interest (e.g., K562)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

PCR tubes or 384-well PCR plate

-

Thermal cycler

-

Centrifuge

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, anti-MTH1 antibody, secondary antibody, ECL substrate, and imaging system)

Procedure:

-

Cell Culture and Treatment:

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[6]

-

-

Cell Lysis:

-

Lyse the cells by adding lysis buffer and incubating on ice, or by subjecting them to three rapid freeze-thaw cycles.[6]

-

-

Fractionation:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[6]

-

-

Protein Quantification and Western Blot Analysis:

-

Carefully collect the supernatant.

-

Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples.

-

Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against MTH1, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for MTH1 at each temperature for both this compound and vehicle-treated samples.

-

Plot the percentage of soluble MTH1 relative to the non-heated control against the temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and target engagement.

-

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., HMEC, HeLa, SW-480)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Prepare a cell suspension and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or a vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Mix gently to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

-

-

Data Analysis:

-

Subtract the absorbance of the media-only blank wells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-